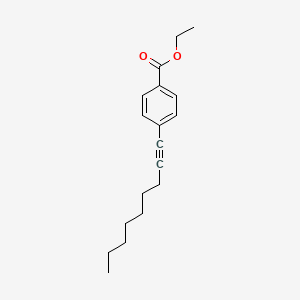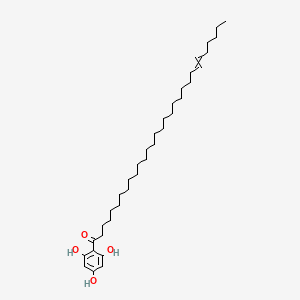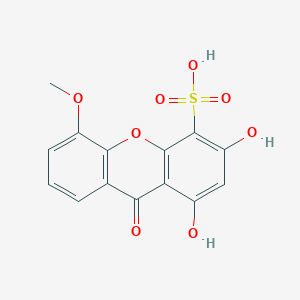![molecular formula C18H23N3OS B12524727 Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]- CAS No. 677343-06-5](/img/structure/B12524727.png)
Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- is a compound that belongs to the class of guanidines. Guanidines are known for their high thermal and chemical stability, as well as their significant physiological activity. This compound, in particular, features a guanidine core substituted with diethyl and 4-[(4-methoxyphenyl)thio]phenyl groups, making it a unique and valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. For Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]-, a common synthetic route involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot approach provides efficient access to diverse guanidines under mild conditions.
Industrial Production Methods
Industrial production of guanidines often employs commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient method for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- involves its ability to form hydrogen bonds and interact with biological molecules. This interaction can influence various molecular targets and pathways, including DNA minor groove binding and enzyme inhibition . The high basicity of the guanidine group allows it to be protonated, forming guanidinium ions that can engage in hydrogen-bond-mediated interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-diethyl-N’'-phenylguanidine
- N,N’-diethyl-N’'-[4-(methylthio)phenyl]guanidine
- N,N’-diethyl-N’'-[4-(ethylthio)phenyl]guanidine
Uniqueness
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- is unique due to the presence of the 4-[(4-methoxyphenyl)thio]phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological molecules and increases its stability compared to other guanidines .
Eigenschaften
CAS-Nummer |
677343-06-5 |
|---|---|
Molekularformel |
C18H23N3OS |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
1,2-diethyl-3-[4-(4-methoxyphenyl)sulfanylphenyl]guanidine |
InChI |
InChI=1S/C18H23N3OS/c1-4-19-18(20-5-2)21-14-6-10-16(11-7-14)23-17-12-8-15(22-3)9-13-17/h6-13H,4-5H2,1-3H3,(H2,19,20,21) |
InChI-Schlüssel |
IEGQNJNPMNUPTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=NCC)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol](/img/structure/B12524652.png)
![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)

![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)

![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)

![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)


![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)
